Esculin

Description

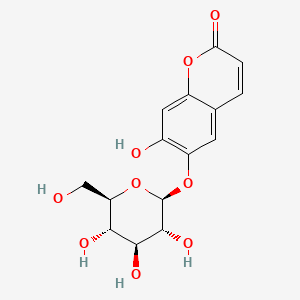

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCADAYNFIFUHF-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045318 | |

| Record name | Esculin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aesculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

531-75-9 | |

| Record name | Esculin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Esculin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aesculin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Esculin, Aesculin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESCULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y1L18LQAF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aesculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

205 °C | |

| Record name | Aesculin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance of Esculin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of Esculin, a coumarin glucoside of significant interest for its pharmacological properties. This document details the primary plant species in which this compound is found, presents quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.

Principal Natural Sources of this compound

This compound is synthesized by a variety of plant species, where it is typically localized in the bark, leaves, and resin. The primary and most commercially relevant sources are detailed below.

Aesculus hippocastanum (Horse Chestnut)

The horse chestnut tree is a principal source of this compound, where it is predominantly found in the bark.[1][2] The concentration of this compound in horse chestnut bark is subject to variability based on the age of the tree branch and the season of harvest.

Fraxinus Species (Ash)

Various species of the Fraxinus genus, commonly known as ash trees, are known to produce this compound. It is primarily extracted from the bark of these trees.[3][4]

Cichorium intybus (Chicory)

Chicory is another significant source of this compound, which can be found in its leaves.[5] In vitro cultivation of chicory has been shown to enhance the production of this secondary metabolite.

Other Notable Sources

This compound has also been identified in several other plant species, including:

-

Bursaria spinosa (Prickly Box): This Australian native shrub contains this compound in its leaves.[1][6][7][8][9][10]

-

Daphne mezereum: The resin of this plant, known as daphnin, contains this compound.[1]

-

Dandelion Coffee: This coffee substitute, derived from the roasted roots of the dandelion plant, also contains this compound.[1]

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different plant species and even within different parts of the same plant. The following table summarizes the available quantitative data from scientific literature.

| Plant Species | Plant Part | This compound Concentration | Method of Analysis | Reference(s) |

| Aesculus hippocastanum | Bark (40 cm diameter) | 7.9% | HPLC | [1] |

| Bark (5 cm diameter) | 3.6 - 6.0% | HPLC | [1] | |

| Bark (young shoots) | 0.4 - 0.8% | HPLC | [1] | |

| Bark (dry methanol extract) | > 17% | UHPLC-PDA | [10] | |

| Cichorium intybus | Leaves (in vitro) | 76.23% of extract | RP-HPLC | |

| Leaves (water fraction) | 94.9 µg/g dw | HPTLC | ||

| Leaves (ethanol fraction) | 93.4 µg/g dw | HPTLC | ||

| Bursaria spinosa | Leaves | up to 5% | Not specified |

Note: Quantitative data for this compound content in Daphne mezereum resin (daphnin) and dandelion coffee were not available in the reviewed literature.

Experimental Protocols for Extraction and Quantification

Accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques.

Extraction of this compound from Aesculus hippocastanum Bark

This protocol is adapted from a validated HPLC method for the analysis of this compound in horse chestnut bark.[1]

3.1.1. Sample Preparation:

-

Collect bark samples from Aesculus hippocastanum.

-

Dry the bark samples and grind them into a fine powder.

3.1.2. Extraction Procedure:

-

Weigh 0.50 g of the finely powdered bark.

-

Add 20 mL of methanol to the powdered sample.

-

Heat the mixture on a water bath under reflux for one hour.

-

Filter the methanol extract quantitatively into a 25 mL volumetric flask.

-

Adjust the final volume to 25 mL with methanol.

-

The resulting solution is ready for HPLC analysis.

HPLC Analysis of this compound

3.2.1. Chromatographic Conditions: [1]

-

Column: LiChrospher RP-18 (125 x 4 mm i.d., 5 µm)

-

Mobile Phase: Acetic acid (1%) and methanol (84:16 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 340 nm

-

Injection Volume: 5 µL

HPTLC Analysis of this compound in Cichorium intybus Leaf Extract

This protocol is based on a validated HPTLC method for the quantification of this compound in chicory leaves.

3.3.1. Sample Preparation and Extraction:

-

Dry the leaves of Cichorium intybus and powder them.

-

Perform Soxhlet extraction of the powdered leaves with solvents of varying polarity (e.g., water, ethanol) to obtain different fractions.

3.3.2. Chromatographic Conditions:

-

Stationary Phase: Silica gel 60 F254 HPTLC plates

-

Mobile Phase: Ethyl acetate: methanol: water: glacial acetic acid (20:2:1:4, v/v/v/v)

-

Detection: Densitometric analysis in reflectance/fluorescence mode at 343 nm.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to form the coumarin skeleton, which is subsequently hydroxylated and glycosylated to yield this compound.

Phenylpropanoid Pathway to Umbelliferone

The initial steps of the pathway leading to the formation of the simple coumarin, umbelliferone, are depicted in the workflow below.

Formation of this compound from Umbelliferone

Umbelliferone undergoes further enzymatic modifications, including hydroxylation and glycosylation, to form this compound.

Integrated Biosynthetic Pathway of this compound

The following diagram provides a comprehensive overview of the entire biosynthetic pathway from L-phenylalanine to this compound, highlighting the key intermediates and enzymes involved.

Enzyme Key:

-

PAL: Phenylalanine ammonia-lyase

-

C4H: Cinnamate 4-hydroxylase

-

4CL: 4-coumarate-CoA ligase

-

C2'H: p-coumaroyl-CoA 2'-hydroxylase

-

F6'H1: Feruloyl-CoA 6'-hydroxylase 1

-

UGT: UDP-glycosyltransferase

References

- 1. Athis compound - Wikipedia [en.wikipedia.org]

- 2. Bursaria spinosa - Wikipedia [en.wikipedia.org]

- 3. qjure.com [qjure.com]

- 4. mq.edu.au [mq.edu.au]

- 5. anbg.gov.au [anbg.gov.au]

- 6. apps.lucidcentral.org [apps.lucidcentral.org]

- 7. Daphnin - Wikipedia [en.wikipedia.org]

- 8. Daphnetin: A bioactive natural coumarin with diverse therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Athis compound [himedialabs.com]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of Esculin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esculin, a coumarin glucoside, is a naturally occurring secondary metabolite found in various plant species, notably in the bark of trees from the Fraxinus (ash) genus and in horse chestnut (Aesculus hippocastanum).[1][2] This compound and its aglycone, esculetin, have garnered significant interest in the pharmaceutical and cosmetic industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and vasoprotective properties.[3] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the well-characterized phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions involving hydroxylations and a final glucosylation step to yield this compound.

The key stages in the biosynthesis of this compound are:

-

Phenylpropanoid Pathway Initiation: The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Formation of Umbelliferone: p-Coumaric acid is believed to undergo ortho-hydroxylation and subsequent lactonization to form the simple coumarin, umbelliferone. This critical step is also likely catalyzed by a cytochrome P450 monooxygenase (CYP) , though the specific enzyme is not well-characterized in many species.

-

Hydroxylation to Esculetin: Umbelliferone is then hydroxylated at the 6-position to yield esculetin (6,7-dihydroxycoumarin). This hydroxylation is another key step mediated by a cytochrome P450 monooxygenase .

-

Glucosylation to this compound: The final step in the pathway is the glucosylation of the 6-hydroxyl group of esculetin to form this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor.[3]

The overall biosynthetic pathway is depicted in the following diagram:

Quantitative Data

The concentration of this compound and its precursor, esculetin, can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes the quantitative analysis of this compound and esculetin in the bark of Fraxinus species, a primary source of these compounds. Additionally, kinetic data for a human UDP-glucuronosyltransferase with esculetin is provided as a reference for the glucosylation step, as specific kinetic data for the plant UGT is limited.

| Compound | Plant Source | Concentration (mg/g dry weight) | Reference |

| This compound | Cortex Fraxini (10 batches) | 3.55 - 18.8 | [4] |

| Esculetin | Cortex Fraxini (10 batches) | 1.01 - 16.2 | [4] |

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source | Reference |

| Human UGT1A6 | Esculetin | 185.59 | 127.40 (µM) | Human Liver Microsomes | [5] |

| Human UGT1A9 | Esculetin | 134.75 | 19.23 (µM) | Human Liver Microsomes | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantitative Analysis of this compound and Esculetin from Plant Material using LC-MS/MS

This protocol is adapted from a validated method for the analysis of this compound and esculetin in Cortex Fraxini.[4][6]

1. Materials and Reagents:

-

Dried and powdered plant material (e.g., Fraxinus bark)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound and esculetin analytical standards

-

Internal standard (e.g., scopoletin)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an ESI source

2. Sample Preparation:

-

Accurately weigh approximately 100 mg of the powdered plant material.

-

Add 10 mL of methanol and the internal standard solution.

-

Sonication-assisted extraction for 30 minutes.

-

Centrifuge the extract at 10,000 x g for 10 minutes.

-

Collect the supernatant.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase.

3. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

This compound: [M-H]⁻ → fragment ion (e.g., m/z 339.1 → 177.0)

-

Esculetin: [M-H]⁻ → fragment ion (e.g., m/z 177.0 → 133.0)

-

Internal Standard (Scopoletin): [M-H]⁻ → fragment ion (e.g., m/z 191.0 → 176.0)

-

4. Quantification:

-

Construct calibration curves using analytical standards of this compound and esculetin.

-

Calculate the concentration of each analyte in the plant sample based on the peak area ratio to the internal standard.

Protocol 2: Heterologous Expression and Characterization of a Plant UDP-Glucosyltransferase (UGT)

This protocol outlines the general steps for expressing a candidate plant UGT in E. coli and assaying its activity with esculetin.

1. Gene Cloning and Expression Vector Construction:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate UGT gene using gene-specific primers.

-

Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector with a His-tag).

-

Verify the construct by sequencing.

2. Heterologous Expression in E. coli:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

3. Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged UGT from the supernatant using Ni-NTA affinity chromatography.

-

Elute the protein with an imidazole gradient.

-

Assess the purity and concentration of the purified protein by SDS-PAGE and a protein assay (e.g., Bradford).

4. UGT Activity Assay (adapted from UDP-Glo™ Glycosyltransferase Assay): [1][7][8]

-

Reaction Mixture (in a 96-well plate):

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl₂

-

Varying concentrations of esculetin (substrate)

-

500 µM UDP-glucose (sugar donor)

-

Purified UGT enzyme

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of UDP-Glo™ Detection Reagent.

-

Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Generate a UDP standard curve to convert luminescence units to UDP concentration.

-

Calculate the reaction velocity at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

-

Protocol 3: Heterologous Expression of a Plant Cytochrome P450 in Yeast

This protocol provides a general framework for the expression of a plant CYP, such as the one involved in esculetin biosynthesis, in Saccharomyces cerevisiae.[8][9][10]

1. Gene Cloning and Yeast Expression Vector Construction:

-

Obtain the full-length coding sequence of the candidate plant CYP gene.

-

Clone the CYP gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Co-express a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) to provide the necessary electrons for CYP activity. This can be done by cloning the CPR into the same or a separate compatible vector.

2. Yeast Transformation and Expression:

-

Transform the expression vector(s) into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Select for transformants on appropriate selection media.

-

Grow a pre-culture of the transformed yeast in selective medium containing glucose.

-

Inoculate the main culture in a medium containing raffinose and induce protein expression by adding galactose.

-

Grow the culture for 24-48 hours at a suitable temperature (e.g., 28-30°C).

3. Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a suitable buffer.

-

Disrupt the cells using glass beads or a high-pressure homogenizer in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer.

4. In Vitro Enzyme Assay:

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Microsomal protein

-

Substrate (e.g., umbelliferone)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C).

-

Start the reaction by adding the substrate.

-

Incubate for a defined period.

-

Stop the reaction by adding a solvent (e.g., ethyl acetate).

-

Extract the product and analyze by HPLC or LC-MS to identify and quantify the hydroxylated product (esculetin).

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a fascinating example of the intricate network of secondary metabolism. While the general pathway has been elucidated, there are still significant knowledge gaps, particularly concerning the specific cytochrome P450 enzymes responsible for the hydroxylation steps in many plant species. Furthermore, detailed kinetic data for the plant-specific enzymes are scarce. Future research should focus on the identification and characterization of these enzymes, which will be instrumental for the successful metabolic engineering of plants or microbial systems for enhanced this compound production. The protocols and information provided in this guide offer a solid foundation for researchers to further unravel the complexities of this compound biosynthesis and harness its potential for various applications.

References

- 1. promega.co.uk [promega.co.uk]

- 2. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genome-Wide Analysis of the UDP-Glycosyltransferase Family Reveals Its Roles in Coumarin Biosynthesis and Abiotic Stress in Melilotus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Esculin: A Technical Guide for Drug Development Professionals

Introduction

Esculin, a coumarin glucoside naturally occurring in plants such as the horse chestnut (Aesculus hippastanum) and the bark of the Chinese ash (Fraxinus chinensis Roxb), is a bioactive compound with a growing body of evidence supporting its diverse pharmacological properties.[1][2] As a glycosidic derivative of esculetin, this compound has demonstrated significant potential in therapeutic applications, primarily attributed to its potent anti-inflammatory, antioxidant, vasoprotective, and anticoagulant activities.[3][4][5] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development initiatives.

Anti-inflammatory Properties

This compound exhibits robust anti-inflammatory effects across a range of in vitro and in vivo models.[6] Its primary mechanism involves the suppression of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling

This compound's anti-inflammatory activity is strongly associated with its ability to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][7][8][9] In inflammatory states, this compound has been shown to prevent the activation of the NF-κB pathway, thereby downregulating the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[7][8][9]

Specifically, this compound treatment has been observed to inhibit the phosphorylation of key MAPK pathway components such as p38 and c-Jun N-terminal kinase (JNK), which are critical for the inflammatory response.[6][10] By modulating these pathways, this compound effectively attenuates the inflammatory cascade at a molecular level.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the effective concentrations and dosages of this compound in various anti-inflammatory studies.

| Model System | Parameter Measured | Effective Concentration/Dosage | Result | Reference(s) |

| LPS-stimulated RAW264.7 cells | Pro-inflammatory Cytokine Levels | 300-500 µM | Reduced expression of IL-1β and TNF-α | [7] |

| Free fatty acid-induced HepG2 cells | Pro-inflammatory Cytokine Levels | 25-200 µM | Reduced levels of TNF-α, IL-1β, and IL-6 | [7] |

| DSS-induced colitis mice | IL-1β and TNF-α levels | 5-50 mg/kg | Downregulated cytokine levels via NF-κB inhibition | [7] |

| Ethanol-induced gastric injury mice | NO, TNF-α, and IL-6 production | 5-20 mg/kg | Downregulated production via NF-κB inhibition | [7] |

| LPS-induced acute lung injury mice | TNF-α, IL-1β, and IL-6 expression | 20-40 mg/kg | Downregulated cytokine expression | [7] |

Experimental Protocols

This model is a classical method for evaluating acute anti-inflammatory activity.

-

Animals: Male Wistar rats (180-220g) are used. Animals are fasted overnight with free access to water before the experiment.[1]

-

Baseline Measurement: The initial volume of the left hind paw is measured using a plethysmometer.[1]

-

Treatment: Animals are divided into groups. The test group receives this compound orally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[1][3]

-

Induction of Edema: One hour after treatment, 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the left hind paw.[1][11]

-

Measurement of Edema: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[1]

This assay assesses the inhibition of acute inflammation, particularly edema induced by a topical irritant.

-

Treatment: Mice are divided into groups and administered this compound orally. The control group receives the vehicle.

-

Induction of Edema: One hour after administration, 30 µL of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.[12][14]

-

Assessment: Two hours after xylene application, mice are euthanized, and a circular section (e.g., 8 mm diameter) is removed from both ears and weighed. The difference in weight between the right and left ear punches is calculated as the edema value.[12][13]

-

Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Ec - Et) / Ec] x 100, where Ec is the average edema of the control group and Et is the average edema of the treated group.[13]

This in vitro model is used to study the effects of compounds on the production of inflammatory mediators by macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.[15]

-

Plating: Cells are seeded in 24-well or 96-well plates at a density of 5x10^5 cells/well and allowed to adhere.[15]

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2 hours) before stimulation.

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[16][17]

-

Analysis: The cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[15][18] Cell lysates can be used for Western blot analysis to determine the expression of inflammatory proteins like iNOS and COX-2, and the phosphorylation status of NF-κB and MAPK pathway proteins.[16]

Antioxidant Properties

This compound demonstrates significant antioxidant activity, which is a cornerstone of its therapeutic potential, as oxidative stress is implicated in numerous pathologies.[9]

Mechanism of Action: Free Radical Scavenging and Nrf2 Pathway Activation

This compound's antioxidant effects are twofold. It acts as a direct scavenger of free radicals, including reactive oxygen species (ROS).[9] A 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay showed that this compound has an efficient free radical scavenging ability with an EC50 of 0.141 μM.[9]

Furthermore, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][8][19] Nrf2 is a key transcription factor that regulates the expression of a wide array of endogenous antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[4][7] By activating Nrf2, this compound enhances the cell's intrinsic defense mechanisms against oxidative stress.[8][19]

Quantitative Data: Antioxidant Activity

| Assay | Parameter | Result | Reference(s) |

| DPPH Radical Scavenging Assay | EC50 | 0.141 µM | [9] |

| Bioallethrin-induced oxidative stress in human erythrocytes | Protective Concentration | 200-600 µM | Restored antioxidant enzyme activities and reduced oxidative markers |

| LPS/D-galactosamine-induced acute liver injury in mice | In vivo Dosage | 10-40 mg/kg | Activated Nrf2 pathway and increased HO-1 expression |

Experimental Protocols

This is a common spectrophotometric assay for evaluating the free radical scavenging ability of a compound.

-

Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. A series of dilutions of this compound and a positive control (e.g., ascorbic acid) are also prepared.[4][5]

-

Reaction Mixture: In a cuvette or microplate well, the this compound solution is mixed with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[4][20]

-

Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[4]

-

Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.[5][20]

-

Calculation: The percentage of scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] x 100. The EC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[20]

This assay quantifies the activation of the Nrf2 transcription factor in cells.

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2 or RAW 264.7) is cultured and treated with various concentrations of this compound for a specified time (e.g., 16-24 hours).[8][21]

-

Nuclear Extraction: Nuclear extracts are prepared from the treated cells using a nuclear extraction kit. This separates the nuclear proteins, including activated Nrf2 that has translocated to the nucleus.[2]

-

ELISA-based Assay: A 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site (Antioxidant Response Element - ARE) is used.[22]

-

Binding: The nuclear extracts are added to the wells, allowing the active Nrf2 to bind to the immobilized ARE.[22]

-

Detection: A primary antibody specific to the DNA-bound form of Nrf2 is added, followed by an HRP-conjugated secondary antibody.[22]

-

Quantification: A colorimetric or chemiluminescent substrate is added, and the absorbance or luminescence is measured. The intensity is proportional to the amount of activated Nrf2 in the sample.[22][23]

Anticoagulant and Antithrombotic Properties

This compound and its derivatives have shown potential as antithrombotic agents, capable of interfering with the blood coagulation cascade.

Mechanism of Action

While the direct anti-thrombin activity of this compound itself is reported to be low (IC50 of 250 µM), its chemically modified forms, such as this compound pentasulfate (EPS), exhibit significant anticoagulant potential.[24] EPS has been shown to prolong activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT). Molecular docking studies suggest that EPS may exert its effect by binding to antithrombin (ATIII), a key regulator of coagulation proteases. In vivo studies have confirmed that both this compound and EPS can inhibit thrombus formation.[24]

Quantitative Data: Anticoagulant Activity

| Compound | Parameter | Result | Reference(s) |

| This compound | Anti-thrombin activity (IC50) | 250 µM | [24] |

| This compound | In vivo antithrombotic dose (rats) | 2.5-10 mg/kg | Inhibited thrombus formation |

| This compound Pentasulfate (EPS) | In vivo antithrombotic dose (rats) | 2.5 mg/kg | Remarkable reduction in thrombus formation |

| This compound Pentasulfate (EPS) | In vitro clotting assays | - | Prolonged APTT, PT, and TT |

Additional Pharmacological Activities

Beyond the core properties detailed above, this compound has been investigated for a range of other therapeutic effects:

-

Vasoprotective Effects: this compound is known to improve capillary fragility and permeability, preserving the integrity of the perivascular connective tissue by inhibiting enzymes like hyaluronidase and collagenase.[15] This makes it a candidate for treating conditions like chronic venous insufficiency.[12]

-

Anti-diabetic Effects: Studies have shown that this compound can lower blood glucose levels and protect against diabetes-induced renal damage by reducing oxidative stress and inflammation.[3][9]

-

Anti-tumor Activity: this compound has demonstrated inhibitory effects on the proliferation and migration of various tumor cells in vitro, including glioblastoma and lung cancer, through mechanisms involving cell cycle regulation and induction of apoptosis.[9]

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is rapidly and widely distributed in the body.[3] However, it undergoes a significant first-pass effect, and its oral bioavailability is low, reported to be around 0.62%.[3][9] After oral administration, this compound can be metabolized to its aglycone, esculetin, via deglycosylation.[15] These pharmacokinetic characteristics are critical considerations for the development of effective drug delivery systems.

Conclusion

This compound is a multifaceted natural compound with a compelling pharmacological profile. Its well-documented anti-inflammatory and antioxidant properties, underpinned by its modulation of the NF-κB, MAPK, and Nrf2 signaling pathways, position it as a strong candidate for the development of novel therapeutics for a variety of diseases associated with inflammation and oxidative stress. While its anticoagulant and vasoprotective effects further broaden its potential applications, challenges related to its low oral bioavailability must be addressed through advanced formulation strategies. This guide provides a foundational repository of technical data to aid researchers and drug development professionals in harnessing the therapeutic potential of this compound. Further high-quality clinical studies are warranted to firmly establish its efficacy and safety in human subjects.

References

- 1. researchgate.net [researchgate.net]

- 2. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scielo.br [scielo.br]

- 5. Identification of small molecules as potential inhibitors of interleukin 6: a multi-computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betulinic acid inhibits IL-1β-induced inflammation by activating PPAR-γ in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Nrf2 by Esculetin Mitigates Inflammatory Responses through Suppression of NF-κB Signaling Cascade in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activities of this compound and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human anti-IL-1β monoclonal antibody ACZ885 is effective in joint inflammation models in mice and in a proof-of-concept study in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Revealing the Mechanism of this compound in Treating Renal Cell Carcinoma Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. JNK-1 Inhibition Leads to Antitumor Activity in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NO and TNF-alpha released from activated macrophages stabilize HIF-1alpha in resting tubular LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Interleukin-1β suppression dampens inflammatory leucocyte production and uptake in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Release of TNF-α from macrophages is mediated by small GTPase Rab37 [pubmed.ncbi.nlm.nih.gov]

- 20. Tributyltin alters secretion of interleukin 1 beta from human immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of p38 MAP kinase activity enhances axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Dual-action kinase inhibitors influence p38α MAP kinase dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. JCI Insight - A role for TNF-α in alveolar macrophage damage-associated molecular pattern release [insight.jci.org]

Biological Activity of Coumarin Glucosides: An In-Depth Technical Guide on Esculin

Executive Summary: Esculin, a naturally occurring coumarin glucoside found predominantly in the bark of trees like the horse chestnut (Aesculus hippocastanum) and in Cortex Fraxini, has garnered significant scientific interest for its diverse pharmacological properties.[1][2][3] In vivo and in vitro studies have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[2][4] The mechanisms underlying these activities are multifaceted, involving the modulation of critical cellular signaling pathways such as NF-κB, MAPKs, Nrf2, and PI3K/Akt.[1][5][6][7] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of natural coumarin compounds.

Core Biological Activities of this compound

This compound's therapeutic potential stems from its ability to intervene in various pathological processes. Its primary biological activities are detailed below.

This compound exhibits significant anti-inflammatory effects, which are primarily attributed to its ability to suppress key inflammatory signaling cascades.[8] Studies show that this compound inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] This inhibition leads to a downstream reduction in the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS).[2][5][9]

Table 1: Quantitative Data on Anti-inflammatory Activity of this compound

| Model / Cell Line | Dosage / Concentration | Observed Effect | Reference |

|---|---|---|---|

| LPS-stimulated RAW264.7 Macrophages | 300-500 µM | Reduced expression of IL-1β, TNF-α, and iNOS by inhibiting the NF-κB pathway. | [10] |

| Xylene-induced Ear Edema (Rats) | 5-20 mg/kg | Ameliorated swelling by inhibiting p38, JNK, and ERK1/2 signaling pathways. | [10][11] |

| Carrageenan-induced Paw Edema (Rats) | 5-20 mg/kg | Attenuated edema and pleurisy. | [8][11] |

| LPS-induced Sepsis (Mice) | 30 mg/kg | Inhibited the NF-κB pathway and reduced levels of TNF-α and IL-6. |[10] |

The antioxidant properties of this compound are a cornerstone of its protective effects against various diseases.[4] Its mechanisms include the direct scavenging of free radicals, such as superoxide anions, and the modulation of endogenous antioxidant systems.[1][2][12] this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[2][5][10] This activation upregulates the expression of crucial antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase.[2][5][13]

Table 2: Quantitative Data on Antioxidant Activity of this compound

| Assay / Model | Dosage / Concentration | Observed Effect | Reference |

|---|---|---|---|

| DPPH Radical Scavenging Assay | - | Efficient free radical scavenging ability with an EC50 of 0.141 µM. | [2] |

| Xanthine-Xanthine Oxidase System | - | Exerted an SOD-mimetic effect, reducing superoxide radicals by 30%. | [12][14] |

| Fe²⁺-induced Lipid Peroxidation | - | Demonstrated a protective antioxidant effect. | [12][15] |

| Diabetic Mice Model | 40 mg/kg | Increased the activities of GPx, SOD, and catalase in the pancreas and liver. | [2] |

| Streptozotocin-induced Diabetic Mice | 20 mg/kg/day for 2 weeks | Reduced diabetes-induced renal damage by alleviating oxidative stress. |[2] |

This compound has demonstrated promising antiproliferative and pro-apoptotic effects across various cancer cell lines.[1][2] Its anticancer mechanisms involve the induction of apoptosis through the mitochondrial pathway, characterized by the activation of caspases (e.g., caspase-3 and -9).[16] Furthermore, this compound can arrest the cell cycle and inhibit cancer cell proliferation by modulating signaling pathways critical for tumor growth and survival, such as the PI3K/Akt and Ras/ERK pathways.[6][16]

Table 3: Quantitative Data on Anticancer Activity of this compound

| Cell Line | IC50 Value | Observed Mechanism | Reference |

|---|---|---|---|

| Renal Carcinoma (A498) | 158.0 µM | Inhibition of proliferation and migration; induction of apoptosis via PI3K/Akt pathway inhibition. | [17] |

| Renal Carcinoma (786-O) | 339.9 µM | Inhibition of proliferation and migration; induction of apoptosis via PI3K/Akt pathway inhibition. | [17] |

| Human Glioblastoma (T98G) | - | Induced apoptosis in ~15% of cells, associated with increased caspase-3 and decreased PI3K expression. | [6] |

| Human Lung Cancer (A549) | - | Increased the activity of caspase-3 and caspase-9. |[16] |

This compound possesses inhibitory activity against a range of pathogenic microbes. Studies have confirmed its effectiveness against both Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria, including Escherichia coli and Salmonella species.[2][18] The ability of certain bacteria, particularly Group D Streptococci, to hydrolyze this compound is a key diagnostic feature used in microbiology laboratories for their identification.[3]

Table 4: Antimicrobial Activity of this compound Derivatives

| Microorganism | pMIC Value (µM/mL) | Reference Compound | Reference |

|---|---|---|---|

| Proteus mirabilis | 1.26 | Streptomycin (1.06), Ciprofloxacin (1.42) | [19] |

| Pseudomonas aeruginosa | 1.26 | Ampicillin (0.84) | [19] |

| Staphylococcus aureus | 1.57 | Streptomycin (1.06), Ciprofloxacin (1.42) | [19] |

| Escherichia coli | 1.57 | - | [19] |

Note: pMIC is the negative logarithm of the Minimum Inhibitory Concentration. Higher values indicate greater potency. Data is for an this compound derivative.

-

Antidiabetic Effects: this compound has been shown to lower blood glucose levels, ameliorate insulin resistance, and protect against diabetic complications like nephropathy and neuropathy, largely through its anti-inflammatory and antioxidant actions.[2][13]

-

Wound Healing: this compound promotes skin wound healing by enhancing cell proliferation and angiogenesis.[20][21] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway.[20][21]

-

Neuroprotection: this compound exerts neuroprotective effects in several experimental models, attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1]

-

Vasoprotective Effects: As a vasoprotective agent, this compound improves capillary permeability and fragility and can inhibit enzymes like hyaluronidase and collagenase, preserving the integrity of perivascular tissue.[3]

Key Signaling Pathways Modulated by this compound

The diverse biological effects of this compound are orchestrated through its interaction with several fundamental cellular signaling pathways. Diagrams generated using the DOT language illustrate these interactions.

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Caption: this compound's antioxidant mechanism via activation of the Nrf2 signaling pathway.

Caption: this compound's anticancer mechanism via PI3K/Akt inhibition and apoptosis induction.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the biological activities of this compound.

-

Principle: This spectrophotometric assay measures the ability of an antioxidant to donate hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

-

Reagents and Materials:

-

This compound stock solution (in methanol or DMSO).

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Methanol.

-

96-well microplate.

-

Microplate reader.

-

Ascorbic acid (positive control).

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol in a 96-well plate.

-

Add a fixed volume of DPPH solution to each well containing the sample or control. A blank well should contain only methanol. A control well should contain DPPH and methanol without the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the concentration of this compound.[2]

-

-

Principle: This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

-

Reagents and Materials:

-

RAW264.7 macrophage cell line.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (sterile, in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

ELISA kits for TNF-α, IL-6, and IL-1β.

-

Cell culture plates (24- or 96-well).

-

-

Procedure:

-

Seed RAW264.7 cells in a culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). A negative control group should receive no LPS stimulation.

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Principle: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified by spectrophotometry.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., A498, 786-O).[17]

-

Complete culture medium.

-

This compound stock solution (sterile, in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plate.

-

Microplate reader.

-

-

Procedure:

-

Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is determined by plotting percent viability against the log of the this compound concentration.[17]

-

Conclusion and Future Perspectives

This compound, a prominent coumarin glucoside, exhibits a remarkable range of biological activities that position it as a promising candidate for therapeutic development. Its potent anti-inflammatory and antioxidant effects, underpinned by the modulation of the NF-κB, MAPK, and Nrf2 pathways, suggest its utility in diseases driven by inflammation and oxidative stress.[4][5][9] Furthermore, its demonstrated anticancer activities through the induction of apoptosis and inhibition of critical survival pathways like PI3K/Akt warrant further investigation.[6][17]

Despite these promising preclinical findings, challenges remain. This compound has a relatively low oral bioavailability compared to its aglycone, esculetin, which may limit its systemic therapeutic efficacy.[1] Future research should focus on the development of novel delivery systems, such as nanocarriers or prodrug formulations, to enhance its pharmacokinetic profile.[1] Additionally, while a wealth of in vitro and animal data exists, well-designed clinical trials are necessary to validate the efficacy and safety of this compound in human subjects. The synthesis of this compound derivatives could also yield compounds with improved potency and selectivity, expanding the therapeutic applications of this versatile natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological activities of this compound and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and anti‑inflammatory effects of this compound and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound alleviates palmitic acid-induced intestinal barrier damage via Nrf2/HO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exhibited anti-inflammatory activities in vivo and regulated TNF-α and IL-6 production in LPS-stimulated mouse peritoneal macrophages in vitro through MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and anti‑inflammatory effects of this compound and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant and antiradical properties of this compound, and its effect in a model of epirubicin-induced bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Escin reduces cell proliferation and induces apoptosis on glioma and lung adenocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Antioxidant and Antiradical Properties of this compound, and its Effect in A Model of Epirubicin-Induced Bone Marrow Toxicity | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]

- 17. Revealing the Mechanism of this compound in Treating Renal Cell Carcinoma Based on Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological activities of this compound and esculetin: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. This compound promotes skin wound healing in mice and regulates the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Esculin as an Antioxidant in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esculin, a natural coumarin glucoside found in various plants, including the bark of Fraxinus chinensis, has demonstrated significant antioxidant properties in a multitude of biological systems.[1][2][3] Its protective effects stem from a dual mechanism of action: direct scavenging of reactive oxygen and nitrogen species, and indirect antioxidant effects through the modulation of key cellular signaling pathways.[1][4][5] Primarily, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the endogenous antioxidant response.[1][6][7] Furthermore, it mitigates oxidative stress by inhibiting pro-inflammatory and pro-oxidative pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][8] This guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Core Antioxidant Mechanisms of this compound

This compound's antioxidant activity is multifaceted, involving both direct chemical neutralization of free radicals and the upregulation of the cell's intrinsic defense systems.

Direct Free Radical Scavenging

This compound has been shown to directly neutralize a variety of damaging free radicals. This activity is crucial for immediately mitigating oxidative insults. In vitro experiments have quantified its ability to scavenge superoxide anions (O2•-), nitric oxide (NO•), and the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1] This direct scavenging capability provides a first line of defense against oxidative damage.

Indirect Antioxidant Activity via Signaling Pathway Modulation

The more profound and lasting antioxidant effects of this compound are attributed to its ability to modulate cellular signaling pathways that control the expression of a wide array of cytoprotective proteins.

The Nrf2 pathway is the most critical mechanism for cellular defense against oxidative stress.[6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and degradation. This compound has been shown to disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[1][7] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription.[9]

This leads to the increased expression of a suite of endogenous antioxidant proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, with biliverdin and its subsequent product, bilirubin, being potent antioxidants.[1][10]

-

Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT): Key enzymes that detoxify reactive oxygen species (ROS).[1][11]

-

Glutathione (GSH) and Glutathione Reductase (GR): Essential components of the glutathione system, a major cellular antioxidant buffer.[1][4][11]

Some studies also suggest that this compound can activate Nrf2 through the PERK/eIF2α/ATF4 pathway, which is typically associated with the endoplasmic reticulum (ER) stress response.[12]

Caption: this compound activates the Nrf2 antioxidant pathway.

Chronic oxidative stress and inflammation are intrinsically linked, often through the MAPK and NF-κB signaling cascades.[13] The MAPK family (including p38, JNK, and ERK) and the NF-κB pathway can be activated by ROS, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which can further exacerbate oxidative stress.[1][14] this compound has been shown to inhibit the activation of the MAPK and NF-κB pathways, thereby reducing the expression of these pro-inflammatory mediators and breaking the cycle of inflammation and oxidative stress.[1][3][8]

Caption: this compound inhibits pro-inflammatory signaling pathways.

Quantitative Data Summary

The antioxidant efficacy of this compound has been quantified in various assays and models. The following tables summarize key findings.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Free Radical Species | Assay Method | SC50 / EC50 Value | Reference |

| DPPH | DPPH Assay | 0.141 µM | [1][4] |

| Superoxide (O2•-) | Details not specified | 69.27 µg/ml | [1] |

| Nitric Oxide (NO•) | Details not specified | 8.56 µg/ml | [1] |

| Superoxide (O2•-) | Xanthine-Xanthine Oxidase | 30% reduction | [15] |

SC50/EC50: The concentration required to scavenge 50% of the free radicals.

Table 2: In Vivo Antioxidant & Cytoprotective Effects of this compound

| Model | Dosage | Key Observations | Reference |

| Adjuvant-induced arthritis rats | 10-40 mg/kg | Promoted expression of GPx. | [1][11] |

| LPS/D-galactosamine-induced acute liver injury mice | 10-40 mg/kg | Activated Nrf2, increased HO-1, decreased MDA. | [1][11] |

| Ethanol-induced gastric mucosal injury rats | 12.5-50 mg/kg | Increased SOD levels, decreased MDA levels. | [1] |

| Aflatoxin B-1-induced nephrotoxicity mice | 150 mg/kg | Promoted expression of SOD, GR, and CAT. | [11] |

| Streptozotocin-induced type 2 diabetic mice | 10-50 mg/kg | Increased expression of GPx, SOD, and CAT. | [11] |

| TNBS-induced colitis rats | 5-25 mg/kg | Promoted expression of GPx. | [1][11] |

Table 3: In Vitro Cytoprotective Effects of this compound

| Cell Line | Stressor | This compound Conc. | Key Observations | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Linoleic acid hydroperoxide | 20-100 µM | Protected against free radical-induced damage. | [1][11] |

| HepG2 Cells | Free fatty acids | 25-200 µM | Reduced levels of TNF-α, IL-1β, and IL-6. | [1] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 300-500 µM | Reduced expression of IL-1β, TNF-α, and iNOS. | [1] |

| Human Neuroblastoma SH-SY5Y Cells | Dopamine | Not specified | Reduced ROS overproduction, enhanced SOD and GSH. | [4] |

| LX-2 (Hepatic Stellate Cells) | TGF-β1 | Not specified | Inhibited cell activation via Nrf2/GPX4 pathway. | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the this compound solutions (or a standard antioxidant like ascorbic acid) to the wells. A control well should contain only the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

-

Plot the scavenging percentage against the this compound concentration to determine the EC50 value.[17]

-

Cellular Protection Against H₂O₂-Induced Oxidative Stress

-

Principle: This workflow assesses the ability of this compound to protect cells from damage induced by a potent oxidant, hydrogen peroxide (H₂O₂). Cell viability, intracellular ROS levels, and protein expression are common endpoints.[18][19][20][21]

-

Protocol:

-

Cell Culture: Plate cells (e.g., HepG2, V79-4, ARPE-19) in appropriate culture vessels and grow to 70-80% confluency.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a specified period (e.g., 12-24 hours). Include a vehicle control group.

-

Oxidative Challenge: Induce oxidative stress by adding a predetermined concentration of H₂O₂ to the media (excluding a negative control group) for a period of 1-6 hours.[22]

-

Endpoint Analysis:

-

Cell Viability (MTT Assay): Add MTT solution to the cells, incubate for 2-4 hours, then solubilize the formazan crystals with DMSO. Measure absorbance at ~570 nm. Cell viability is proportional to the absorbance.

-

Intracellular ROS (DCFH-DA Assay): Incubate cells with DCFH-DA dye. The dye is oxidized by ROS to the highly fluorescent DCF. Measure fluorescence using a fluorometer or fluorescence microscope.

-

Protein Expression (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., Nrf2, HO-1, Bcl-2, Bax, cleaved-Caspase-3) and a loading control (e.g., β-actin).

-

-

Caption: Workflow for assessing this compound's cytoprotective effects.

Lipid Peroxidation Inhibition Assay (TBARS Method)

-

Principle: This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.[23]

-

Protocol:

-

Induce lipid peroxidation in a biological sample (e.g., tissue homogenate, cell lysate) using an initiator like Fe²⁺ or H₂O₂.[15] Perform this in the presence and absence of various concentrations of this compound.

-

Add a solution containing TBA and an acid (e.g., trichloroacetic acid, TCA) to the sample.

-

Heat the mixture at 95-100°C for 30-60 minutes to facilitate the reaction.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm.

-

The absorbance is proportional to the MDA concentration, which can be calculated using a standard curve. A decrease in absorbance in this compound-treated samples indicates inhibition of lipid peroxidation.[24]

-

Conclusion

The body of evidence strongly supports the role of this compound as a potent antioxidant agent in biological systems. Its efficacy is rooted in a comprehensive mechanism that combines the direct neutralization of free radicals with the powerful upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway.[1][5] Furthermore, its ability to suppress key inflammatory pathways like MAPK and NF-κB highlights its dual antioxidant and anti-inflammatory nature, making it a compound of significant interest for conditions associated with oxidative stress.[1][3][8] The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in mitigating oxidative stress-related pathologies.

References

- 1. Antioxidant and anti‑inflammatory effects of this compound and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant and anti‑inflammatory effects of this compound and esculetin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological activities of this compound and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound exerts Nrf2-mediated antioxidant response in DrF cell lines and zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates palmitic acid-induced intestinal barrier damage via Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant and antiradical properties of this compound, and its effect in a model of epirubicin-induced bone marrow toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits hepatic stellate cell activation and CCl4-induced liver fibrosis by activating the Nrf2/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protective effect of esculetin against oxidative stress-induced cell damage via scavenging reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. The Protective Effect of Hispidin against Hydrogen Peroxide-Induced Oxidative Stress in ARPE-19 Cells via Nrf2 Signaling Pathway [mdpi.com]

- 22. Protective Effects and Mechanisms of Esculetin against H2O2-Induced Oxidative Stress, Apoptosis, and Pyroptosis in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of Oxidative Stress and Lipid Peroxidation by Anthocyanins from Defatted Canarium odontophyllum Pericarp and Peel Using In Vitro Bioassays | PLOS One [journals.plos.org]

- 24. researchgate.net [researchgate.net]

In Vitro Anti-inflammatory Effects of Esculin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esculin, a natural coumarin glycoside, has demonstrated significant anti-inflammatory properties in a variety of in vitro models. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways and inhibition of pro-inflammatory mediators. Detailed experimental protocols for assessing these effects are provided, along with a quantitative summary of its efficacy. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.

Introduction